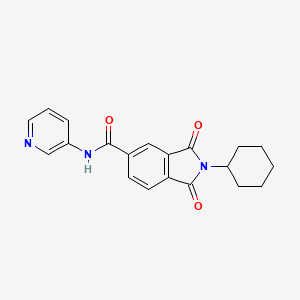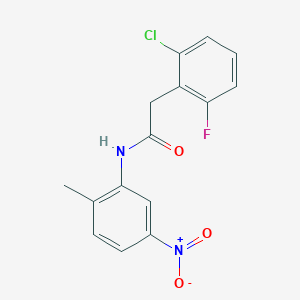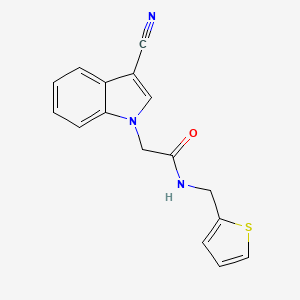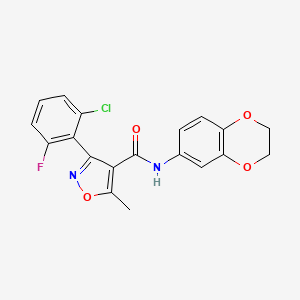![molecular formula C17H15FN2O3 B5785203 N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide, also known as "FENAC," is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC is a small molecule that can be synthesized using various methods and has been shown to have unique biochemical and physiological effects.
作用机制
FENAC's mechanism of action is not fully understood, but it has been shown to interact with various proteins and enzymes. FENAC has been shown to bind to the voltage-gated potassium channel and inhibit its activity. FENAC has also been shown to interact with the proteasome, leading to the inhibition of protein degradation.
Biochemical and Physiological Effects:
FENAC has been shown to have various biochemical and physiological effects. FENAC has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. FENAC has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. FENAC has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.
实验室实验的优点和局限性
FENAC has several advantages for lab experiments, including its small size, ease of synthesis, and unique biochemical and physiological effects. However, FENAC also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for FENAC research, including the development of FENAC derivatives with improved efficacy and reduced toxicity. FENAC could also be used in combination with other drugs to enhance their effectiveness. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields, including cancer research and neuroprotection.
Conclusion:
In conclusion, FENAC is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC can be synthesized using various methods and has been shown to have unique biochemical and physiological effects. FENAC has been used in various scientific research applications, including as a fluorescent probe and an inhibitor of the proteasome. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields.
合成方法
FENAC can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with 2-(4-fluorophenyl)ethylamine to form an imine intermediate. This intermediate can then be reduced using sodium borohydride to produce FENAC. Other methods involve the use of acryloyl chloride and 4-nitrophenylhydrazine.
科学研究应用
FENAC has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, a modulator of the voltage-gated potassium channel, and an inhibitor of the proteasome. FENAC has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
属性
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-15-6-1-14(2-7-15)11-12-19-17(21)10-5-13-3-8-16(9-4-13)20(22)23/h1-10H,11-12H2,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDCVGSETYLZIM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)



![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)


![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)